beta-Sesquiphellandrene

Description

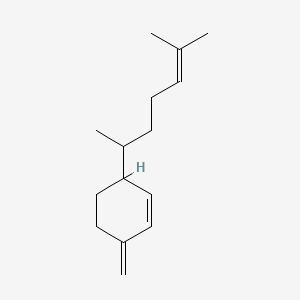

Structure

3D Structure

Properties

CAS No. |

20307-83-9 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 |

InChI Key |

PHWISBHSBNDZDX-LSDHHAIUSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC(=C)C=C1 |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1 |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC(=C)C=C1 |

boiling_point |

270.00 to 272.00 °C. @ 760.00 mm Hg |

Other CAS No. |

20307-83-9 |

Origin of Product |

United States |

Biosynthesis and Enzymatic Catalysis of Beta Sesquiphellandrene

Farnesyl Diphosphate (B83284) (FPP) as the Central Precursor in Sesquiterpene Biosynthesis

At the heart of sesquiterpene biosynthesis lies farnesyl diphosphate (FPP), a 15-carbon isoprenoid. nih.govwikipedia.org This molecule serves as the universal precursor for a vast and diverse family of compounds known as sesquiterpenes. wikipedia.orgbioinformatics.nl FPP itself is synthesized through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), two five-carbon building blocks, in a reaction catalyzed by FPP synthase. nih.govnih.gov

FPP's position in the isoprenoid pathway is pivotal, acting as a critical branch point. nih.govnih.gov From this juncture, metabolic pathways diverge to produce not only sesquiterpenes but also other essential molecules like sterols, carotenoids, and dolichols. wikipedia.orgoup.com The commitment of FPP to the sesquiterpene pathway is the first crucial step towards the synthesis of compounds like beta-sesquiphellandrene (B1252223).

Sesquiterpene Synthases (TPSs) Catalyzing this compound Formation

The transformation of the linear FPP molecule into the complex cyclic structure of this compound is the work of a specialized class of enzymes known as sesquiterpene synthases (TPSs). nih.govbioinformatics.nl These enzymes are remarkable biocatalysts, capable of guiding the highly reactive carbocation intermediates formed from FPP through a series of intricate cyclizations and rearrangements to yield specific sesquiterpene products. sigmaaldrich.comnih.gov

Characterization of this compound Synthases (e.g., PmSTS, TPS8, SbTPS1, SbTPS2)

Several this compound synthases have been identified and characterized from various plant species. These enzymes, while sharing the common function of producing this compound, can exhibit different product profiles and kinetic properties.

PmSTS: Isolated from Persicaria minor, PmSTS is a sesquiterpene synthase that produces this compound as its major product (approximately 97%) and beta-farnesene (B105247) as a minor product. nih.gov This enzyme is specific to the C15 substrate FPP and shows optimal activity at 30°C and a pH of 8.0. nih.gov

SbTPS1 and SbTPS2: Found in sorghum (Sorghum bicolor), both SbTPS1 and SbTPS2 are functional sesquiterpene synthases that produce zingiberene (B123854), beta-bisabolene, and this compound as their main products. ebi.ac.uk Interestingly, they produce these compounds in opposing ratios of zingiberene to this compound, highlighting the subtle yet significant differences in their catalytic activity. ebi.ac.uk

TPS8: While specific details on a TPS8 enzyme directly linked to this compound were not found in the provided search results, the nomenclature is typical for terpene synthases.

The characterization of these enzymes provides valuable insights into the diversity of sesquiterpene biosynthesis in nature.

Table 1: Characterized this compound Synthases

| Enzyme | Source Organism | Major Product(s) | Minor Product(s) | Optimal pH | Optimal Temperature |

| PmSTS | Persicaria minor | β-Sesquiphellandrene (~97%) | β-Farnesene (~3%) | 8.0 | 30°C |

| SbTPS1 | Sorghum bicolor | Zingiberene, β-Bisabolene, β-Sesquiphellandrene | - | - | - |

| SbTPS2 | Sorghum bicolor | Zingiberene, β-Bisabolene, β-Sesquiphellandrene | - | - | - |

Molecular Mechanisms of Enzyme-Substrate Interactions

The conversion of FPP to this compound by a TPS involves a complex series of events initiated by the binding of the substrate within the enzyme's active site. bioinformatics.nl The process typically begins with the ionization of the diphosphate group from FPP, generating a farnesyl cation. bioinformatics.nl This highly reactive intermediate is then stabilized and guided by the enzyme through a specific conformational folding.

This folding brings distant double bonds into proximity, facilitating intramolecular cyclization reactions. bioinformatics.nl The formation of the characteristic bisabolyl cation is a key step in the pathway to this compound. Subsequent deprotonation events, precisely controlled by the active site architecture, ultimately lead to the final product.

Active Site Architecture and Catalytic Fidelity of this compound Synthases

The active site of a sesquiterpene synthase is a hydrophobic pocket lined with specific amino acid residues that play crucial roles in substrate binding, carbocation stabilization, and directing the cyclization cascade. sigmaaldrich.comnih.govnih.govrsc.org The precise shape and chemical environment of this cavity are what determine the specific sesquiterpene product(s) formed. researchgate.net

Studies involving site-directed mutagenesis have demonstrated the importance of individual amino acid residues in controlling product specificity. For instance, a single amino acid mutation (L454G or L454A) in the active site of the Persicaria minor this compound synthase was shown to enhance the enzyme's promiscuity, leading to the production of additional hydroxylated sesquiterpenes. sigmaaldrich.comnih.gov This highlights the critical role of the active site architecture in maintaining catalytic fidelity. sigmaaldrich.comnih.gov The active site acts as a molecular mold, ensuring that the cyclization reaction proceeds along a specific pathway to yield the desired product with high precision.

Allosteric Regulation and Conformational Dynamics of Synthases

While direct evidence for allosteric regulation of this compound synthases is not extensively detailed in the provided search results, it is a known mechanism for controlling the activity of some terpene synthases. wikipedia.org Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, which then induces a conformational change that alters the enzyme's catalytic activity. This can provide a rapid and efficient way to modulate the flow of metabolites through the biosynthetic pathway in response to cellular needs. The dynamic nature of enzyme conformations is essential for catalysis, allowing for the necessary movements to bind the substrate, facilitate the reaction, and release the product.

Genetic Regulation of this compound Biosynthesis Pathways

The production of this compound is not only controlled at the enzymatic level but is also subject to tight genetic regulation. The expression of the genes encoding for sesquiterpene synthases is often inducible, meaning it can be turned on or off in response to specific internal or external cues.

For example, in some plants, the synthesis of sesquiterpenes is induced by herbivore attack or pathogen infection, where these compounds can act as defense molecules. ebi.ac.uk This induction is mediated by complex signaling pathways that lead to the activation of transcription factors. These transcription factors then bind to specific regulatory regions of the sesquiterpene synthase genes, initiating their transcription and leading to the production of the corresponding enzymes.

The regulation of the precursor supply, namely FPP, is also a critical control point. The expression of FPP synthase can be regulated to coordinate with the demands of the various pathways that utilize FPP. oup.com This ensures a balanced distribution of this central metabolite. The genetic control of sesquiterpene biosynthesis is a complex interplay of regulatory genes and signaling pathways that allows the plant to fine-tune the production of these important compounds. nih.govmdpi.commdpi.com

Biochemical and Kinetic Characterization of this compound Synthases

Understanding the enzymatic properties of this compound synthase is crucial for comprehending its function and potential for biotechnological applications. This involves determining its kinetic parameters and optimal operating conditions.

The catalytic efficiency of an enzyme is defined by its kinetic parameters, primarily the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). The K_m value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the enzyme's affinity for its substrate (FPP). The k_cat, or turnover number, measures the number of substrate molecules converted to product per enzyme molecule per second.

For a truncated, yet active, version of the Persicaria minor β-sesquiphellandrene synthase (PmSTS_Δ24), these parameters have been determined. The enzyme exhibits a relatively low catalytic activity, which is a common characteristic of plant enzymes involved in secondary metabolism.

| Parameter | Value | Description |

|---|---|---|

| K_m (Michaelis-Menten constant) | 10.2 µM | Substrate (FPP) concentration at half-maximal velocity. |

| k_cat (Turnover number) | 0.078 s⁻¹ | Number of FPP molecules converted per second by a single enzyme molecule. |

| k_cat/K_m (Catalytic efficiency) | 7.6 × 10³ M⁻¹s⁻¹ | Overall efficiency of the enzyme, accounting for both substrate binding and catalysis. |

Enzyme activity is highly dependent on environmental conditions such as pH and temperature. The β-sesquiphellandrene synthase from Persicaria minor has been characterized to determine its optimal conditions for catalysis.

| Condition | Optimum Value |

|---|---|

| Temperature | 30 °C |

| pH | 7.5 - 8.0 |

The enzyme's activity decreases significantly at temperatures above 40°C and outside of its optimal pH range.

Enzyme Promiscuity and Product Specificity in Sesquiterpene Synthases

A fascinating aspect of sesquiterpene synthases is their varying degrees of product fidelity. While some synthases produce a single product, many exhibit "enzyme promiscuity," meaning they can generate multiple products from a single FPP substrate. The β-sesquiphellandrene synthase from P. minor, for instance, produces β-sesquiphellandrene as its main product but also yields β-farnesene as a minor product. This promiscuity arises from the complex carbocation cascade reactions that occur within the enzyme's active site. The final product profile is determined by the precise three-dimensional structure of this active site, which guides the folding of the substrate and stabilizes specific reactive intermediates.

The product specificity of a sesquiterpene synthase is dictated by the specific amino acid residues that line its active site. These residues create a unique catalytic pocket that controls the cyclization and rearrangement cascade of the farnesyl carbocation. Altering these key residues through site-directed mutagenesis can dramatically change the product profile of the enzyme.

A study on the Persicaria minor β-sesquiphellandrene synthase identified a single amino acid residue, Leucine (B10760876) at position 454 (L454), as a critical determinant of product specificity. Mutating this residue to a smaller amino acid, such as Glycine (B1666218) (L454G) or Alanine (B10760859) (L454A), resulted in a more promiscuous enzyme. Instead of primarily producing the parent compound, the mutant enzymes generated additional, novel hydroxylated sesquiterpenes. This demonstrates that the size and nature of the amino acid at this specific position are crucial for shielding the reaction from water molecules and guiding the final deprotonation step.

| Enzyme Variant | Primary Product(s) | Additional Novel Products |

|---|---|---|

| Wild Type (L454) | β-Sesquiphellandrene | None |

| L454G Mutant | β-Sesquiphellandrene | Sesquicineole, Sesquisabinene hydrate, α-Bisabolol |

| L454A Mutant | β-Sesquiphellandrene | Sesquicineole, Sesquisabinene hydrate, α-Bisabolol |

This research highlights that subtle changes in the active site can lead to significant diversification of the terpene products, providing a powerful tool for enzyme engineering and the generation of novel compounds.

Strategies for Modulating Product Specificity through Protein Engineering

The remarkable diversity of terpenes is generated by a class of enzymes known as terpene synthases (TPSs). These enzymes catalyze the conversion of acyclic prenyl diphosphate precursors into a vast array of cyclic and acyclic hydrocarbon skeletons. ontosight.ainih.gov A key feature of many TPSs is their product promiscuity, meaning a single enzyme can often produce multiple products from a single substrate. frontiersin.org The precise ratio and identity of these products are determined by the complex three-dimensional structure of the enzyme's active site, which dictates the series of carbocationic intermediates, rearrangements, and termination steps. frontiersin.orgnih.gov Protein engineering has emerged as a powerful tool to rationally alter the product profile of these enzymes, including those responsible for producing this compound.

Strategies for modulating the product specificity of sesquiterpene synthases, such as β-sesquiphellandrene synthase, primarily revolve around modifying the amino acid residues that form the active site cavity. These modifications can alter the size and shape of the active site, influencing how the substrate, farnesyl diphosphate (FPP), is folded and the trajectory of the subsequent carbocation cascade. nih.govnumberanalytics.com The main approaches include site-directed mutagenesis and directed evolution.

Site-Directed Mutagenesis

Site-directed mutagenesis involves the targeted substitution of specific amino acids within the enzyme's active site. This rational design approach relies on structural models and homology comparisons to identify key residues that influence catalysis and product outcome. nih.gov By altering these residues, it is possible to change the product distribution or even generate novel products not produced by the wild-type enzyme.

A notable example involves the β-sesquiphellandrene synthase from the plant Persicaria minor. Research demonstrated that single amino acid substitutions in the active site could significantly alter its product profile. nih.govsigmaaldrich.com The wild-type enzyme primarily produces β-sesquiphellandrene. However, by mutating a single leucine residue at position 454 (L454) to either glycine (L454G) or alanine (L454A), the enzyme's promiscuity was enhanced. nih.govsigmaaldrich.com These mutant enzymes were capable of producing new, hydroxylated sesquiterpenes, such as sesquicineole, sesquisabinene hydrate, and α-bisabolol, which were not synthesized by the native enzyme. nih.govsigmaaldrich.com This study highlights that residue Leucine 454 is crucial for determining the diversity of sesquiterpene products. nih.govsigmaaldrich.com

Structural modeling and mutagenesis experiments on other sesquiterpene synthases, such as those from sorghum, have also shown that a small number of amino acids in the active site are critical for defining product specificity. ebi.ac.uk These findings underscore that even subtle changes to the active site's steric and electronic environment can dramatically shift the enzymatic output from one dominant product to a mixture of several, or to entirely new compounds.

The table below summarizes the product profile changes resulting from the site-directed mutagenesis of Persicaria minor β-sesquiphellandrene synthase.

Table 1: Impact of Site-Directed Mutagenesis on Product Specificity of Persicaria minor β-Sesquiphellandrene Synthase

| Enzyme Variant | Primary Product(s) | Novel Hydroxylated Products | Reference |

|---|---|---|---|

| Wild Type | β-Sesquiphellandrene | None | sigmaaldrich.com, nih.gov |

| L454G Mutant | β-Sesquiphellandrene | Sesquicineole, Sesquisabinene hydrate, α-Bisabolol | sigmaaldrich.com, nih.gov |

| L454A Mutant | β-Sesquiphellandrene | Sesquicineole, Sesquisabinene hydrate, α-Bisabolol | sigmaaldrich.com, nih.gov |

Directed Evolution and Other Strategies

While rational design has proven successful, directed evolution offers an alternative approach that does not require prior knowledge of the enzyme's structure or mechanism. This technique involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties. Although not specifically detailed for β-sesquiphellandrene synthase in the available literature, this strategy has been applied to other terpene synthases to alter their product specificity. numberanalytics.com

Furthermore, altering the supply of substrates can also modulate the product profile of promiscuous terpene synthases. beilstein-journals.org Engineering metabolic pathways to provide non-canonical prenyl substrates can lead to the generation of novel terpene structures when acted upon by a flexible synthase enzyme. beilstein-journals.org This approach, combined with protein engineering of the synthase itself, represents a powerful strategy for expanding the chemical diversity of accessible sesquiterpenes.

Natural Occurrence and Distribution in Biological Systems

Botanical Sources and Phytogeographical Distribution

Beta-sesquiphellandrene (B1252223) is a characteristic component of the essential oils of numerous aromatic plants, most notably within the Zingiberaceae and Asteraceae families. Its presence is not limited to these families, as it has been identified in various other plant genera across different geographical regions.

The ginger family, Zingiberaceae, is a prominent source of this compound. This compound is a key constituent of the essential oils derived from the rhizomes of several economically and medicinally important species.

Zingiber officinale (Ginger): this compound is a well-documented component of ginger rhizome essential oil. nih.govwikipedia.org Its concentration can vary depending on the ginger variety. For instance, 'Elephant ginger' (Zingiber officinale var. officinarum) contains approximately 3.35% this compound in its essential oil. nih.gov In some ginger essential oils, it can be a major component, with one study reporting a concentration of 27.16%. nih.gov Different extraction methods can also influence the yield of this compound, with studies showing its presence in the range of 9.7% to 13.4% in essential oils obtained through various techniques. nih.gov Red ginger (Zingiber officinale var. rubrum) essential oil also contains this compound as one of its major components. nih.gov

Curcuma longa (Turmeric): Turmeric is another significant source of this compound. nih.govlandema.comresearchgate.net The compound is found in the essential oil of turmeric and is produced from (-)-β-sesquiphellandrene via the action of α-zingiberene/β-sesquiphellandrene oxidase and a dehydrogenase. nih.gov

Alpinia mutica and Alpinia chinensis : The essential oil from the whole plant of Alpinia galanga (a related species) from Tamil Nadu, India, was found to contain this compound as one of its main compounds. nih.gov

Curcuma xanthorrhiza : The rhizome of Curcuma xanthorrhiza contains various sesquiterpenoids, and while specific percentages for this compound are not detailed, it is recognized as a constituent of this genus. researchgate.netnih.gov

Curcuma kwangsiensis and Curcuma phaeocaulis : These species are known to contain a variety of sesquiterpenoids, contributing to the chemical diversity of the Curcuma genus. researchgate.netrsc.orgnih.govresearchgate.net

| Plant Species (Zingiberaceae) | Common Name | Plant Part | Reported Presence of this compound |

| Zingiber officinale | Ginger | Rhizome | Yes |

| Curcuma longa | Turmeric | Rhizome | Yes |

| Alpinia mutica | --- | --- | Yes |

| Alpinia chinensis | --- | --- | Yes |

| Curcuma xanthorrhiza | --- | Rhizome | Yes |

| Curcuma kwangsiensis | --- | Rhizome | Yes |

| Curcuma phaeocaulis | --- | Rhizome | Yes |

The sunflower family, Asteraceae, is another significant source of this compound. This vast and diverse family includes many aromatic species known for their complex essential oil compositions. nih.govwikipedia.org

Jungia rugosa Less: The essential oil steam-distilled from the fresh leaves of this native Andean species was found to be composed exclusively of sesquiterpenes, with this compound being a major constituent at approximately 17.0% to 17.9%. mdpi.com

Colebrookea oppositifolia Smith: While a specific percentage is not provided, the presence of this compound in this species contributes to the chemical profile of the Asteraceae family.

Blumea mollis : This species is another member of the Asteraceae family where this compound has been identified.

| Plant Species (Asteraceae) | Plant Part | Reported Presence of this compound |

| Jungia rugosa Less | Leaves | Yes (approx. 17.0-17.9%) |

| Colebrookea oppositifolia Smith | --- | Yes |

| Blumea mollis | --- | Yes |

This compound's distribution extends beyond the Zingiberaceae and Asteraceae families, highlighting its widespread occurrence in the plant kingdom.

Persicaria minor : This aromatic herb, also known as 'kesum', contains this compound, although in minute amounts (0.1%) in the leaves and stems. nih.gov A specific enzyme, β-sesquiphellandrene synthase, has been isolated from this plant, which is responsible for producing this compound as its major product. nih.govnih.gov

Nelumbo nucifera (Lotus): The leaves of the sacred lotus (B1177795) are another botanical source of this compound.

Sorghum bicolor : This economically important cereal crop also produces this compound.

Aquilegia species: Various species within the Aquilegia genus have been found to contain this compound.

| Plant Species (Other Genera) | Common Name | Plant Part | Reported Presence of this compound |

| Persicaria minor | Kesum | Leaves, Stems | Yes (0.1%) |

| Nelumbo nucifera | Lotus | Leaves | Yes |

| Sorghum bicolor | Sorghum | --- | Yes |

| Aquilegia species | Columbine | --- | Yes |

Detection in Insect Species

Interestingly, the presence of this compound is not limited to the plant kingdom. It has also been detected in certain insect species, where it can function as a sex pheromone. nih.gov This cross-kingdom occurrence underscores the diverse ecological roles of this versatile compound.

Chemodiversity within Plant Tissues and Developmental Stages

The concentration and relative abundance of this compound can exhibit significant variation within different parts of a single plant and throughout its developmental stages. For example, in Atractylodes lancea, a member of the Asteraceae family, the levels of various sesquiterpenoids, including this compound, were analyzed at different growth periods (1, 4, and 8 weeks) in the leaves, stems, and roots, demonstrating dynamic changes in its distribution. researchgate.net Similarly, in ginger and turmeric, the composition of essential oils, including the content of this compound, differs between the rhizomes, roots, and leaves. nih.gov This chemodiversity is influenced by genetic factors, environmental conditions, and the specific physiological functions of different plant tissues.

Ecological and E

Molecular Mechanisms of Biological Activities in Vitro and in Silico Studies

Antiviral Properties and Mechanisms

Beta-sesquiphellandrene (B1252223) has demonstrated notable antiviral activity, with research pointing towards specific interactions with viral components and interference with the viral life cycle.

Inhibition of Viral Replication (e.g., Rhinovirus)

In vitro studies have confirmed the ability of this compound to inhibit the replication of certain viruses. Research on its effects against human rhinovirus 1B (HRV-1B), a common cause of the cold, showed that the compound effectively reduces viral replication. In a plaque reduction assay, this compound exhibited an IC₅₀ value of 0.44 µM, indicating potent activity in halting the spread of the virus in cell cultures. caymanchem.com

Molecular Docking and Simulation Studies with Viral Proteins (e.g., SARS-CoV2 Spike Protein, SFTS Virus Membrane Glycoprotein (B1211001) Polyprotein)

In silico studies have provided significant insights into the antiviral mechanisms of this compound. Molecular docking and simulation analyses have been employed to investigate its interaction with key viral proteins. nih.gov

One such study focused on the spike protein of SARS-CoV-2, the virus responsible for COVID-19, and the membrane glycoprotein polyprotein of the Severe Fever with Thrombocytopenia Syndrome (SFTS) virus. nih.gov These proteins are crucial for the viruses to enter human cells. nih.gov The research revealed that this compound fits into the binding pockets of both the SARS-CoV-2 spike protein and the SFTS virus membrane glycoprotein polyprotein. nih.gov This interaction is predicted to inhibit the function of these proteins, thereby blocking the virus's ability to infect host cells. nih.govhebmu.edu.cn

The strength of these interactions was quantified by calculating the binding energies, which were found to be significant for both viral protein complexes. nih.govhebmu.edu.cn

| Viral Protein | Binding Energy (kcal/mol) |

| SARS-CoV-2 Spike Protein (Sp) | -10.3 |

| SFTS Virus Membrane Glycoprotein Polyprotein (MPp) | -9.5 |

This table presents the binding energies of this compound with key viral proteins as determined by molecular docking studies. A more negative value indicates a stronger binding affinity. nih.govhebmu.edu.cn

Inhibition of Pathological Initiation

The binding of this compound to the SARS-CoV-2 spike protein and the SFTS virus membrane glycoprotein polyprotein is believed to hamper the pathological initiation of the diseases they cause. nih.govhebmu.edu.cn By interacting with these critical viral entry proteins, the compound effectively provides an inhibitory effect that interferes with the first step of infection, which is the attachment and entry of the virus into the host cell. nih.gov This disruption of the initial stages of the viral life cycle is a key aspect of its antiviral mechanism, preventing the cascade of events that leads to COVID-19 and severe fever with thrombocytopenia syndrome. nih.govhebmu.edu.cn

Anticancer and Antiproliferative Effects (In Vitro)

This compound has also been identified as a compound with significant anticancer potential, demonstrating effects comparable to curcumin (B1669340) in some studies. nih.gov Its mechanisms involve triggering programmed cell death and halting the proliferation of cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Perturbation

Research has shown that this compound can induce apoptosis, or programmed cell death, in various human cancer cell lines, including leukemia, multiple myeloma, and colorectal cancer. nih.gov The process is initiated through the mitochondrial pathway, evidenced by the release of cytochrome c. This release subsequently activates caspases, which are key enzymes in the apoptotic cascade, leading to the cleavage of poly ADP ribose polymerase (PARP). nih.gov

Furthermore, treatment with this compound leads to the downregulation of several cell survival proteins that are often overexpressed in cancer cells. nih.gov

Table of Downregulated Cell Survival Proteins by this compound

| Protein | Function |

|---|---|

| cFLIP | Inhibits death receptor-mediated apoptosis |

| Bcl-xL | Anti-apoptotic protein, inhibits cytochrome c release |

| Bcl-2 | Anti-apoptotic protein, regulates mitochondrial pathway |

| c-IAP1 | Inhibitor of apoptosis protein, blocks caspase activity |

| Survivin | Inhibitor of apoptosis protein, also involved in cell division |

This table summarizes the key cell survival proteins whose expression is decreased upon exposure to this compound, contributing to its pro-apoptotic effect. nih.gov

Studies on cell cycle analysis have further elucidated the compound's antiproliferative effects. nih.gov It has also been observed that lung cancer cells expressing the tumor suppressor protein p53 are more susceptible to the cytotoxic effects of this compound, suggesting a role for p53 in its mechanism of action. nih.gov

Suppression of Cancer Cell Colony Formation

A critical measure of a compound's anticancer potential is its ability to inhibit the long-term survival and proliferation of cancer cells, which can be assessed using a colony formation assay. This compound has been shown to be highly effective in suppressing the ability of cancer cells to form colonies in vitro. nih.govresearchgate.net In studies using human colorectal cancer cells (HCT116), treatment with increasing concentrations of the compound resulted in a dose-dependent decrease in the number and size of surviving colonies. researchgate.net This demonstrates its potent ability to impede the sustained proliferation required for tumor growth. nih.govresearchgate.net

Modulation of Cell Survival Proteins (e.g., cFLIP, Bcl-xL, Bcl-2, c-IAP1, survivin)

A significant aspect of this compound's anticancer activity involves its ability to downregulate various proteins that are crucial for cell survival. Research has shown that exposure of cancer cells to SQP leads to a notable reduction in the levels of several key anti-apoptotic proteins. mdpi.com These include cFLIP (cellular FLICE-like inhibitory protein), Bcl-xL (B-cell lymphoma-extra large), Bcl-2 (B-cell lymphoma 2), c-IAP1 (cellular inhibitor of apoptosis protein 1), and survivin. mdpi.com These proteins are often overexpressed in cancer cells, contributing to their resistance to apoptosis (programmed cell death). youtube.comresearchgate.net By suppressing these survival proteins, this compound helps to lower the threshold for apoptosis induction in malignant cells. mdpi.com

Caspase Activation and Cytochrome c Release

The induction of apoptosis by this compound is further mediated through the intrinsic, or mitochondrial, pathway of apoptosis. Studies have demonstrated that SQP treatment prompts the release of cytochrome c from the mitochondria into the cytosol. mdpi.com Cytochrome c is a critical component of the electron transport chain, and its release into the cytoplasm is a key event that initiates the apoptotic cascade. semanticscholar.orgnih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of enzymes known as caspases. nih.govnih.gov The activation of these caspases, which function as executioner proteins, ultimately leads to the cleavage of essential cellular substrates, such as poly ADP ribose polymerase (PARP), and the systematic dismantling of the cell. mdpi.com

Interaction with p53 Pathways in Cancer Cells

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by controlling cell cycle arrest and apoptosis. ayurvedjournal.comresearchgate.netnih.gov The anticancer efficacy of this compound appears to be linked to the p53 status of cancer cells. Research indicates that lung cancer cells expressing functional p53 are more susceptible to the cytotoxic effects of SQP compared to cells that lack p53. mdpi.com This suggests that this compound may engage with or rely upon p53-mediated pathways to exert its pro-apoptotic effects, making the presence of p53 a potential determinant of its therapeutic efficacy. mdpi.com

Synergistic Effects with Established Chemotherapeutic Agents

An important finding in the study of this compound is its ability to work synergistically with existing anticancer drugs. Research has shown that SQP enhances the efficacy of several chemotherapeutic agents, including Velcade (bortezomib), thalidomide, and capecitabine. mdpi.com This synergy suggests that combining this compound with conventional therapies could be a promising strategy to enhance treatment outcomes, potentially by sensitizing cancer cells to the effects of these drugs or by targeting resistance mechanisms. mdpi.com

Activities against Specific Cancer Cell Lines (e.g., Human Leukemia, Multiple Myeloma, Colorectal Cancer, Lung Cancer, HCT116 Colon Cancer Cells)

This compound has demonstrated significant antiproliferative and pro-apoptotic activity against a range of human cancer cell lines. mdpi.com Its efficacy has been noted to be comparable to that of curcumin, a well-studied natural compound, in certain cancer types. mdpi.com The compound has shown effectiveness in suppressing the proliferation of cells derived from human leukemia, multiple myeloma, and colorectal cancer. mdpi.com Furthermore, it exhibits cytotoxic effects against lung cancer cells. mdpi.com

While research has confirmed its activity in colorectal cancer cells, specific data on its effects against the HCT116 colon cancer cell line were not available in the searched literature. mdpi.com

Table 1: Anticancer Activity of this compound Against Various Cancer Cell Lines

| Cell Line Type | Activity Observed | Source |

| Human Leukemia | Antiproliferative effects | mdpi.com |

| Multiple Myeloma | Antiproliferative effects | mdpi.com |

| Colorectal Cancer | Antiproliferative effects | mdpi.com |

| Lung Cancer | Cytotoxic effects, particularly in p53-expressing cells | mdpi.com |

| HCT116 Colon Cancer | Data not available in searched literature | N/A |

Antioxidant Activity (In Vitro)

Radical Scavenging Potency (DPPH, H2O2)

Antioxidant activity is often evaluated through in vitro assays that measure a compound's ability to neutralize synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H₂O₂) scavenging assays are two common methods used for this purpose.

The DPPH assay utilizes a stable free radical that has a deep purple color. semanticscholar.org When an antioxidant compound donates a hydrogen atom to the DPPH radical, it becomes neutralized, and the solution's color fades to yellow. The degree of this color change, measured by a spectrophotometer, indicates the radical scavenging capacity of the tested substance.

The hydrogen peroxide assay assesses the ability of a substance to scavenge H₂O₂, which, while not a radical itself, can generate highly reactive hydroxyl radicals in biological systems. The ability of a compound to neutralize H₂O₂, often by donating electrons, is a measure of its antioxidant potential.

While these methods are standard for determining antioxidant potency, specific quantitative data on the DPPH and H₂O₂ radical scavenging activity of isolated this compound were not found in the reviewed scientific literature.

Metal Ion Complexing Activity

The ability of organic compounds to form complexes with metal ions can significantly influence their biological activities. This is because metal chelation can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. The formation of metal complexes can lead to improved therapeutic potency and, in some cases, reduced toxicity compared to the free ligand. nih.gov For instance, the coordination of metal ions to flavonoids has been shown to enhance their anticancer activity. nih.gov

While specific studies on the metal ion complexing activity of β-sesquiphellandrene are not extensively detailed in the currently available literature, the principle of chelation is a well-established concept in medicinal chemistry. The formation of a complex between a bioactive ligand and a metal ion can alter the electronic and structural properties of the ligand, potentially leading to enhanced biological effects. nih.govmdpi.com This principle is observed in various classes of organic molecules, including polycyclic aromatic hydrazones and spiropyrans, where metal complexation is crucial for their potential applications in sensing, catalysis, and medicine. mdpi.comresearchgate.net The interaction of β-lactam antibiotics with metal ions, for example, forms complexes that can accelerate the drug's absorption rates. ekb.eg

Anti-inflammatory Mechanisms (In Vitro Models)

In vitro studies have begun to shed light on the anti-inflammatory potential of sesquiterpenes like β-sesquiphellandrene. While direct studies on isolated β-sesquiphellandrene are limited, research on related compounds and plant extracts rich in sesquiterpenes provides valuable insights. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators. For example, a novel sesquiterpene lactone isolated from Siegesbeckia glabrescens was found to inhibit the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. nih.gov This inhibition was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. nih.gov

Furthermore, the anti-inflammatory effects of some sesquiterpenes are mediated through the modulation of key signaling pathways. The aforementioned sesquiterpene lactone was shown to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response. nih.gov It achieved this by preventing the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.gov The stabilization of cellular membranes is another potential anti-inflammatory mechanism. Some plant extracts have demonstrated the ability to inhibit the heat- and hypotonicity-induced lysis of red blood cells, suggesting a membrane-stabilizing effect that could contribute to their anti-inflammatory properties. nih.gov

Antimicrobial Efficacy and Molecular Interactions (In Vitro)

The antibacterial properties of essential oils, often rich in sesquiterpenes, have been evaluated against a range of pathogenic bacteria. While specific data for isolated β-sesquiphellandrene is not always available, the broader context of essential oil activity provides valuable clues. For instance, essential oils have demonstrated efficacy against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. emanresearch.orgnih.gov The effectiveness can vary, with some oils showing potent activity at low concentrations. nih.gov

It is generally observed that Gram-positive bacteria can be more susceptible to the action of hydrophobic compounds like sesquiterpenes due to the direct exposure of their peptidoglycan layer. In contrast, the outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, can act as a barrier, making them more resistant. nih.gov However, some essential oils and their components have been shown to overcome this barrier. nih.gov The mechanism of action is often attributed to the disruption of the bacterial membrane's integrity, leading to altered cell morphology and leakage of intracellular contents. nih.gov

Table 1: Illustrative Antibacterial Activity of Selected Essential Oils (Note: This table presents data for essential oils, which may contain β-sesquiphellandrene among other components, to provide a general context for antibacterial activity.)

| Essential Oil/Compound | Target Bacterium | Measurement | Result | Reference |

| Tea Tree Oil | Staphylococcus aureus | MIC | >19.7 µg/mL | nih.gov |

| Tea Tree Oil | Escherichia coli | MIC | >19.7 µg/mL | nih.gov |

| Cinnamon Leaf Oil | Staphylococcus aureus | MIC | 19.7 µg/mL | nih.gov |

| Cinnamon Leaf Oil | Escherichia coli | MIC | 39.3 µg/mL | nih.gov |

| Thyme Oil | Bacillus subtilis | Zone of Inhibition | 40 mm | emanresearch.org |

| Thyme Oil | Escherichia coli | Zone of Inhibition | 35 mm | emanresearch.org |

MIC: Minimum Inhibitory Concentration

The antifungal potential of β-sesquiphellandrene and related compounds has been investigated against clinically relevant yeasts. Essential oils containing sesquiterpenes have shown activity against various fungal species. researchgate.net For example, studies have demonstrated the antifungal effects of certain essential oils against Candida albicans, a common cause of opportunistic fungal infections, and Cryptococcus neoformans, an encapsulated yeast that can cause life-threatening meningitis. researchgate.net

The mechanisms underlying the antifungal action are thought to involve disruption of the fungal cell membrane and interference with essential cellular processes. For instance, some antifungal compounds have been shown to increase the leakage of cellular components that absorb at 260 nm, indicating membrane damage. nih.gov While transferrin was initially thought to be the primary antifungal component in mouse serum induced by fungal infections, further studies suggest that other serum proteins are likely responsible for this activity by limiting the availability of iron, which is crucial for fungal growth. nih.gov

In silico molecular docking studies provide a powerful tool to predict and understand the interactions between small molecules like β-sesquiphellandrene and microbial protein targets. These computational methods can identify potential binding sites and estimate the binding affinity, offering insights into the mechanism of action at a molecular level.

A molecular docking and simulation study investigated the interaction of β-sesquiphellandrene with the spike protein of SARS-CoV-2 and the membrane glycoprotein polyprotein of the SFTS virus. nih.gov The results revealed strong binding affinities, with binding energies of -10.3 kcal/mol and -9.5 kcal/mol, respectively. nih.gov This suggests that β-sesquiphellandrene has the potential to interfere with viral entry into host cells. nih.gov

Molecular docking has also been instrumental in identifying inhibitors of key microbial enzymes. For example, docking studies have been used to screen for and prioritize potential inhibitors of aspartate semialdehyde dehydrogenase (ASADHs), enzymes essential for the biosynthesis of certain amino acids in microbes. nih.gov Similarly, docking has been employed to understand the interaction of phenolic compounds with β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease, by identifying their binding modes within the enzyme's active site. mdpi.com These examples highlight the utility of molecular docking in rational drug design and in elucidating the molecular basis of the biological activities of natural products like β-sesquiphellandrene.

Modulation of Cellular Signaling Pathways and Lipid Metabolism

The influence of natural compounds on cellular signaling pathways and lipid metabolism is an area of intense research. While specific data on β-sesquiphellandrene's direct effects are emerging, the broader context of how related molecules interact with these systems is informative.

Cellular signaling pathways, such as the PI3K-AKT/PKB pathway, are crucial regulators of cell function and proliferation. nih.gov This pathway, through downstream targets like FOXO1 and mTOR, plays a significant role in various cellular processes. nih.gov The modulation of such pathways by bioactive compounds can have profound effects on cell health and disease.

Lipid metabolism, encompassing processes like lipolysis (the breakdown of triglycerides) and beta-oxidation (the breakdown of fatty acids), is fundamental for energy homeostasis. youtube.comyoutube.com The breakdown of fatty acids into two-carbon acetyl-CoA units through beta-oxidation is a key energy-generating process that occurs in the mitochondria. youtube.comyoutube.com Conversely, in a fed state, excess glucose can be shunted towards fatty acid synthesis and the formation of triglycerides for storage (lipogenesis). youtube.com The intricate regulation of these pathways is vital for metabolic health. chadsprep.com While direct evidence linking β-sesquiphellandrene to the modulation of these specific lipid metabolism pathways is still under investigation, its chemical nature as a lipophilic sesquiterpene suggests a potential to interact with lipid-rich cellular structures and metabolic enzymes.

Other Reported Biological Activities (e.g., Anti-ulcer, Acetylcholinesterase Inhibition)

Beyond its more extensively studied properties, this compound has been investigated for other potential therapeutic roles. In vitro and in silico studies, alongside preliminary in vivo assessments, have highlighted its potential as an anti-ulcer agent and an inhibitor of the enzyme acetylcholinesterase.

Anti-ulcer Activity

Peptic ulcer disease is a significant gastrointestinal ailment characterized by erosions in the mucosal lining. A primary factor in the development of many ulcers is infection by the bacterium Helicobacter pylori, which utilizes the enzyme urease to survive in the acidic environment of the stomach. Inhibition of urease is therefore a key target for in vitro screening of potential anti-ulcer compounds. nih.gov

Research into the constituents of ginger (Zingiber officinale), a plant rich in sesquiterpenes, has identified this compound as a compound with potential anti-ulcer effects. A study on the low polar constituents of ginger reported that this compound exhibited anti-ulcer activity. usda.gov Specifically, in an in vivo study using a stress-induced ulcer model in rats, this compound demonstrated a notable inhibitory effect. usda.gov The compound, along with ar-curcumene (B162097) also found in ginger, was shown to reduce ulcer formation. usda.gov

| Compound | Finding | Model | Source |

| This compound | IC40 = 50 mg/kg | Stress-induced ulcer in rats (in vivo) | usda.gov |

| ar-Curcumene | IC45 = 100 mg/kg | Stress-induced ulcer in rats (in vivo) | usda.gov |

IC40/IC45: Inhibitory concentration required to cause a 40% or 45% reduction in ulceration.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a key role in terminating nerve signals at the synapse. nih.gov Inhibitors of AChE prevent this breakdown, leading to increased levels of acetylcholine in the brain. This mechanism is a primary therapeutic strategy for managing the cognitive symptoms of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

Several sesquiterpenes have been identified as potential AChE inhibitors. nih.govmdpi.com In vitro studies on the volatile components of Zingiber officinale have identified sesquiterpenes as active inhibitors of this enzyme. nih.gov In one study using a thin-layer chromatography (TLC)-based bioautography assay, α-sesquiphellandrene, an isomer of this compound, was identified as one of three active AChE inhibitors in a ginger extract. nih.gov The extracts tested were confirmed to contain a variety of sesquiterpenes, including this compound. nih.gov

Further research on ginger extracts demonstrated that fractions rich in these compounds possess significant AChE inhibitory activity. An ethyl acetate (B1210297) fraction of ginger extract, which is high in terpenoids, showed potent dose-dependent inhibition of AChE with an IC50 value of 22.85 ± 2.37 μg/mL. nih.gov

| Compound/Extract | Activity | Assay Method | Source |

| α-Sesquiphellandrene | Active AChE Inhibitor | TLC-Bioautography | nih.gov |

| ar-Curcumene | Active AChE Inhibitor | TLC-Bioautography | nih.gov |

| α-Zingiberene | Active AChE Inhibitor | TLC-Bioautography | nih.gov |

| Ethyl Acetate Fraction of Z. officinale | IC50 = 22.85 ± 2.37 μg/mL | Ellman's Colorimetric Method | nih.gov |

These findings suggest that this compound, as a prominent sesquiterpene in plants like ginger, warrants further investigation as a specific inhibitor of acetylcholinesterase.

Structural Modifications and Derivatization Studies

Design and Synthesis of Beta-Sesquiphellandrene (B1252223) Derivatives

The creation of novel this compound derivatives is primarily achieved through chemoenzymatic methods, which leverage the catalytic abilities of enzymes with synthetic precursor molecules. This approach allows for precise modifications that are often difficult to achieve through traditional organic synthesis. beilstein-journals.orgresearchgate.net

A significant focus in the derivatization of this compound has been the introduction of oxygen-containing functional groups, which can modulate the molecule's polarity, solubility, and interaction with biological targets. A notable example is the synthesis of 12-methoxy-β-sesquiphellandrene. beilstein-journals.orgnih.gov

This oxygenated derivative is synthesized using the enzyme amorphadiene (B190566) synthase (ADS) from Artemisia annua. beilstein-journals.org ADS, a highly plastic yet controlled sesquiterpene cyclase, typically converts farnesyl diphosphate (B83284) (FDP) to amorpha-4,11-diene. beilstein-journals.orgcardiff.ac.uk However, by providing a modified substrate, 12-methoxyfarnesyl diphosphate (12-methoxy-FDP), the enzyme's catalytic machinery is redirected to produce novel compounds. beilstein-journals.orgbeilstein-journals.org

The synthesis of the 12-methoxy-FDP precursor begins with the protection of (E,E)-farnesol, followed by an oxidation step that introduces a hydroxyl group at the C12 position, which is then methylated. beilstein-journals.org When this engineered substrate is incubated with ADS, the enzyme catalyzes a 1,6-cyclization followed by a hydride shift. beilstein-journals.orgresearchgate.net The presence of the 12-methoxy group appears to prevent a subsequent ring closure, leading to deprotonation that yields a mixture of 12-methoxy-β-sesquiphellandrene and its isomer, 12-methoxyzingiberene. beilstein-journals.org This chemoenzymatic strategy demonstrates how substrate engineering can effectively generate oxygenated derivatives of this compound. beilstein-journals.orgnih.govcardiff.ac.uk

Table 1: Chemoenzymatic Synthesis of 12-methoxy-β-sesquiphellandrene

| Component | Description | Reference |

|---|---|---|

| Enzyme | Amorphadiene Synthase (ADS) from Artemisia annua | beilstein-journals.org |

| Substrate | 12-methoxyfarnesyl diphosphate (12-methoxy-FDP) | beilstein-journals.orgbeilstein-journals.org |

| Reaction Mechanism | The ADS enzyme catalyzes a 1,6-cyclization of the 12-methoxy-FDP substrate, followed by a nih.govCurrent time information in Bangalore, IN.-hydride shift. The methoxy (B1213986) group at the C12 position prevents the typical second ring closure. | beilstein-journals.org |

| Products | 12-methoxy-β-sesquiphellandrene and 12-methoxyzingiberene | beilstein-journals.orgnih.gov |

Beyond simple oxygenation, researchers are exploring modifications to the core ring system of this compound to create structural analogues. These analogues, which may possess altered ring sizes, conformations, or substituent patterns, are valuable for probing the structural requirements for biological activity.

The generation of such analogues again heavily relies on the plasticity of terpene synthase enzymes. rsc.org These enzymes can often accept a variety of non-natural FDP analogues to produce "unnatural" sesquiterpenoids that are not readily accessible through conventional synthesis. beilstein-journals.orgresearchgate.netresearchgate.net By engineering the FDP precursor with different alkyl groups, halogens, or other functionalities, it is possible to generate a library of this compound analogues. For example, using FDP analogues like 12-methyl-FDP or 14,15-dimethyl-FDP with promiscuous sesquiterpene synthases could theoretically lead to the corresponding methylated this compound derivatives. researchgate.netresearchgate.net

Site-directed mutagenesis of sesquiterpene synthases can also be employed to alter their product profiles, potentially leading to enzymes that can create modified ring structures from the natural FDP substrate. acs.org This protein engineering approach, combined with substrate engineering, offers a powerful and modular platform for the synthesis of diverse structural analogues of this compound. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. These investigations help to identify which parts of the molecule are essential for its effects, guiding the design of more potent and selective derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.netscispace.com For this compound and related compounds, QSAR models can predict the activity of new derivatives before they are synthesized, saving time and resources.

While specific, detailed QSAR models exclusively for a large series of this compound derivatives are not widely published, existing studies on related compounds provide a framework. For instance, QSAR studies on curcumin (B1669340) derivatives, which share a natural source (Curcuma longa) with this compound, have successfully modeled antibacterial activity. researchgate.net Furthermore, computational models have been used to predict properties of this compound, such as its octanol-water partition coefficient (log Kow), a key parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. nih.goveuropa.eu Molecular docking studies, a form of computational analysis, have investigated the binding of this compound to viral proteins, such as the spike protein of SARS-CoV-2, yielding binding energy values that suggest a potential inhibitory effect. nih.gov These computational approaches form the basis for future, more complex QSAR models.

Table 2: Reported Computational and SAR-related Findings for this compound

| Study Type | Target/Property | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking | SARS-CoV-2 Spike Protein | Predicted binding energy of -10.3 kcal/mol, suggesting inhibitory potential. | nih.gov |

| Molecular Docking | SFTS Virus Membrane Glycoprotein (B1211001) Polyprotein | Predicted binding energy of -9.5 kcal/mol. | nih.gov |

| ADME Prediction | Pharmacokinetic Properties | Predicted to have low gastrointestinal absorption and no blood-brain barrier permeability. | nih.gov |

| Comparative Bioactivity | Anticancer Activity | Reported to have antiproliferative effects comparable to or greater than curcumin in certain cancer cell lines. | mdpi.com |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, its activity is derived from its unique three-dimensional structure.

Pharmacophore analyses of phytochemicals from ginger, including sesquiterpenes like zingiberene (B123854) and sesquiphellandrene, have identified common features responsible for their biological activities. researchgate.net Key features for this compound's antiviral and anticancer activities likely include:

The Hydrophobic Core: The cyclohexene (B86901) ring and the branched alkyl side chain create a significant nonpolar scaffold, which is crucial for binding to hydrophobic pockets in target proteins. nih.govscialert.net

The Exocyclic Methylene Group: The double bond at the methylidene group on the cyclohexene ring introduces conformational rigidity and a site for potential interactions.

Stereochemistry: The specific (3R, 6S) stereoconfiguration of the naturally occurring (-)-beta-sesquiphellandrene is critical, as different stereoisomers can have vastly different biological activities. smolecule.com

Enzyme Plasticity in Generating Novel Sesquiterpenoids

The structural diversity of sesquiterpenoids in nature is a direct result of the remarkable catalytic flexibility, or "plasticity," of sesquiterpene synthase (Ses-TPS) enzymes. oup.comresearchgate.net These enzymes guide the highly reactive carbocation intermediates formed from farnesyl diphosphate (FPP) through complex cyclization and rearrangement cascades to generate specific skeletal structures. rsc.orgnih.gov

The inherent plasticity of these enzymes is a powerful tool for generating novel sesquiterpenoids, including derivatives of this compound. beilstein-journals.orgcardiff.ac.uk Research has shown that many Ses-TPS enzymes are not rigidly specific to their native substrate or product outcome. Amorphadiene synthase (ADS), for example, can accept FDP analogues with bulky groups, such as a methoxy group, to produce oxygenated sesquiterpenoids that are not found in its natural host. beilstein-journals.orgnih.gov This demonstrates that the enzyme's active site can accommodate structural variations in the substrate, rerouting the catalytic cascade to yield new products. beilstein-journals.orgresearchgate.net

Furthermore, the catalytic promiscuity of these enzymes can be enhanced through protein engineering. researchgate.netnumberanalytics.comresearchgate.net By making specific amino acid substitutions in the active site—a process known as site-directed mutagenesis—researchers can alter the enzyme's product profile. acs.orgresearchgate.net These "plasticity residues" can influence the folding of the substrate within the active site, stabilize different carbocation intermediates, or manage the presence of water molecules, all of which can lead to the formation of novel sesquiterpenoid skeletons. rsc.orgresearchgate.net This combination of substrate engineering and enzyme engineering represents a burgeoning field in synthetic biology, with the potential to vastly expand the chemical space of sesquiterpenoids beyond what is found in nature. researchgate.netacs.org

Advanced Analytical and Computational Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring β-sesquiphellandrene. The choice of technique depends on the sample's nature and the analytical goals, ranging from routine quantification to the determination of enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like β-sesquiphellandrene. In this method, the sample is vaporized and separated into its components in a gas chromatograph before each component is passed into a mass spectrometer for detection and identification. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint."

The identification of β-sesquiphellandrene is achieved by comparing its retention time and mass spectrum with those of a reference standard or with data from established spectral libraries, such as the National Institute of Standards and Technology (NIST) library. nih.gov The mass spectrum of β-sesquiphellandrene typically shows a molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 204, corresponding to its molecular weight (C₁₅H₂₄). lcms.cz

GC-MS has been instrumental in identifying β-sesquiphellandrene in the essential oils of various plants. For instance, it was identified as a major product (along with β-farnesene as a minor product) from the enzymatic activity of the recombinant protein PmSTS from Persicaria minor. ymdb.ca Studies on marigold (Tagetes erecta L.) flower oil also confirmed the presence of β-sesquiphellandrene using GC-MS analysis, where it was identified by its characteristic retention time and mass fragmentation pattern. lcms.cz

Table 1: Selected GC-MS Studies Identifying β-Sesquiphellandrene

| Plant/Source | Key Findings | Reference(s) |

|---|---|---|

| Persicaria minor (recombinant PmSTS) | Identified as the major enzymatic product (~97%). | smolecule.com |

| Tagetes erecta L. (Marigold) | Identified with a molecular ion peak at m/z 204. | lcms.cz |

| Pinellia ternata (fermented) | Detected as a lipid-soluble component. | nih.gov |

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for extracting volatile and semi-volatile organic compounds from a sample matrix. It is often coupled with GC-MS for analysis. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a heated and agitated sample vial. Volatile analytes, including β-sesquiphellandrene, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation and analysis by MS.

This technique is particularly advantageous for analyzing volatile constituents in complex samples as it is fast, sensitive, and minimizes sample handling and potential contamination. HS-SPME-GC-MS has been successfully employed to identify β-sesquiphellandrene as the primary product of the Persicaria minor β-sesquiphellandrene synthase (PmSTS) enzyme. smolecule.com The analysis of the enzymatic products of recombinant PmSTS showed that β-sesquiphellandrene was the main product, constituting approximately 97% of the volatile sesquiterpenes produced. smolecule.com

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and robust technique for the quantitative analysis of organic compounds. As compounds elute from the GC column, they are burned in a hydrogen-air flame. chromatographyonline.com The combustion of organic compounds containing carbon-hydrogen bonds produces ions, which generate a current between two electrodes. This current is proportional to the mass of the organic substance being burned. chromatographyonline.comsigmaaldrich.com

GC-FID is highly sensitive to hydrocarbons and has a wide linear response range, making it ideal for quantifying the concentration of compounds like β-sesquiphellandrene in essential oils. sigmaaldrich.com While GC-MS is superior for identification, GC-FID is often preferred for quantification due to its high precision and the fact that its response is proportional to the number of carbon atoms, allowing for accurate quantification using an internal standard or area percent reporting. sigmaaldrich.com

Several studies have utilized GC-FID alongside GC-MS to analyze essential oils. For example, the essential oil of Litsea machilifolia was found to contain β-sesquiphellandrene as a main component (29.5%), as quantified by GC-FID. innovhub-ssi.it Similarly, it was quantified in the essential oils of Achillea fragrantissima leaves (5.5%) and stems (4.8%). arabjchem.org A study on bergamot essential oil using GC-FID with nitrogen as a carrier gas also successfully quantified β-sesquiphellandrene. sigmaaldrich.com

Table 2: Quantification of β-Sesquiphellandrene in Essential Oils by GC-FID

| Plant Species | Part | β-Sesquiphellandrene Content (%) | Reference(s) |

|---|---|---|---|

| Litsea machilifolia | Leaves | 29.5 | innovhub-ssi.it |

| Jungia rugosa | Leaves | 17.9 | mdpi.com |

| Achillea fragrantissima | Leaves | 5.5 | arabjchem.org |

β-Sesquiphellandrene possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological activities. Chiral chromatography is a specialized form of gas chromatography used to separate these enantiomers. This is typically achieved by using a chiral stationary phase (CSP) in the GC column. nih.govgcms.cz

CSPs are themselves chiral and interact differently with each enantiomer of a chiral compound. Derivatized cyclodextrins are common CSPs used for this purpose. gcms.cz The differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for the determination of the enantiomeric distribution or enantiomeric excess (e.e.) in a sample. mdpi.com The enantioselective analysis of terpenes, including β-sesquiphellandrene, has been reported in studies on various plant species, highlighting the importance of this technique for a complete chemical characterization. mdpi.com

Spectroscopic Characterization (beyond basic identification)

While MS provides identification through fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules, including β-sesquiphellandrene. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For β-sesquiphellandrene, the ¹H NMR spectrum shows characteristic signals for its unique structural features. smolecule.com For instance, the methylidene protons typically appear as overlapping doublets around 4.74 ppm, while the olefinic protons of the cyclohexene (B86901) ring can be observed as doublets near 5.67 ppm and 6.14 ppm. smolecule.com

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. The spectrum for β-sesquiphellandrene displays 15 distinct resonance signals, corresponding to its 15 carbon atoms, confirming the molecular formula C₁₅H₂₄. smolecule.com The chemical shifts of these signals are indicative of the electronic environment of each carbon atom (e.g., whether it is part of a double bond, a methyl group, etc.). PubChem also provides reference spectra for the ¹³C NMR of β-sesquiphellandrene. nih.gov

Table 3: Reported NMR Data for β-Sesquiphellandrene

| Spectroscopy Type | Key Spectral Features | Reference(s) |

|---|---|---|

| ¹H NMR | Methylidene protons (~4.74 ppm); Olefinic protons (~5.67 and 6.14 ppm) | smolecule.com |

Computational Approaches for Molecular Interactions and Biological Prediction

In the realm of natural product research, computational methodologies have emerged as indispensable tools for elucidating the molecular interactions and predicting the biological activities of compounds like β-sesquiphellandrene. These in silico approaches offer a rapid and cost-effective means to screen for potential therapeutic applications, understand mechanisms of action, and guide further experimental investigations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as β-sesquiphellandrene, and a protein target at the atomic level. The primary goal is to predict the binding mode and affinity, often represented by a docking score or binding energy. A more negative binding energy value typically indicates a more stable and favorable interaction.

Research has employed molecular docking to investigate the potential of β-sesquiphellandrene against various biological targets. For instance, in studies related to viral proteins, β-sesquiphellandrene has been docked into the binding pockets of key viral enzymes. One study investigating its effect on SARS-CoV-2 and SFTS viruses found that β-sesquiphellandrene exhibited strong binding affinities for the spike protein (Sp) and the membrane glycoprotein (B1211001) polyprotein (MPp). researchgate.netnih.gov The binding energies were calculated to be -10.3 kcal/mol for the Sp-β-sesquiphellandrene complex and -9.5 kcal/mol for the MPp-β-sesquiphellandrene complex. researchgate.netnih.gov These interactions were stabilized by hydrogen bonds with specific amino acid residues in the binding pockets of the proteins. nih.gov

Another study focusing on the SARS-CoV-2 spike protein reported a binding affinity of -5.5 kcal/mol for β-sesquiphellandrene. easychair.org While this value was less negative than that of the control drug remdesivir (B604916) (-7.3 kcal/mol), the study highlighted that β-sesquiphellandrene adheres to Lipinski's rule of five, suggesting good oral bioavailability. easychair.org

Furthermore, molecular docking simulations have been used to explore the antibacterial potential of β-sesquiphellandrene. These simulations have shown that β-sesquiphellandrene can target multiple bacterial pathways, including enzymes like topoisomerase II, DNA polymerase, and RNA polymerase. nih.gov The interactions are characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

Table 1: Molecular Docking of β-Sesquiphellandrene with Various Protein Targets

| Target Protein | Organism/Virus | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Spike protein (Sp) | SARS-CoV-2 | -10.3 | Leu504, Leu374, Lys343 | researchgate.netnih.gov |

| Membrane glycoprotein polyprotein (MPp) | SFTS virus | -9.5 | Asp168, Ser169, Lys170 | researchgate.netnih.gov |

| Spike protein (2GHW) | SARS-CoV-2 | -5.5 | Not specified | easychair.org |

| SdiA | Escherichia coli | -33.44 | Not specified | nih.gov |

| Topoisomerase II, DNA polymerase, RNA polymerase | Staphylococcus aureus | Not specified | Not specified | nih.govresearchgate.net |

Molecular Dynamics Simulations

MD simulations have been conducted to assess the stability of β-sesquiphellandrene when complexed with viral and bacterial proteins. researchgate.netnih.gov A key metric used in these simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. Lower and stable RMSD values suggest that the complex has reached equilibrium and is stable. frontiersin.org For the complexes of β-sesquiphellandrene with the SARS-CoV-2 spike protein and the SFTS virus membrane glycoprotein polyprotein, RMSD values were found to be within a suitable range of 1 to 3 Å over a 100 ns simulation, indicating the formation of stable complexes. researchgate.netnih.gov

Another important parameter is the root-mean-square fluctuation (RMSF), which measures the fluctuation of each amino acid residue around its average position. RMSF analysis can identify flexible and rigid regions of the protein upon ligand binding. In the aforementioned study, RMSF values for the docked complexes were in the range of 1 to 8 Å, further supporting the stability of the interactions. researchgate.netnih.gov

A 200-ns MD simulation study on the E. coli SdiA protein showed that the SdiA-β-sesquiphellandrene complex exhibited a mean RMSD of 3.44 Å. nih.gov Although this indicated some fluctuations, the complex showed a more equilibrated fluctuation pattern compared to other tested compounds, suggesting superior stability. nih.gov

Table 2: Molecular Dynamics Simulation Parameters for β-Sesquiphellandrene Complexes

| Protein Target | Simulation Time (ns) | Average RMSD (Å) | RMSF Range (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| Spike protein (Sp) | 100 | 1-3 | 1-8 | Formation of a stable complex. | researchgate.netnih.gov |

| Membrane glycoprotein polyprotein (MPp) | 100 | 1-3 | 1-8 | Successful interaction and stable complex formation. | researchgate.netnih.gov |

| SdiA | 200 | 3.44 | 1.94 (average) | Superior stability with equilibrated fluctuation patterns. | nih.gov |

Homology Modeling of Sesquiterpene Synthases

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein (the template). This method is particularly useful when the crystal structure of a protein of interest, such as a sesquiterpene synthase (STS) that produces β-sesquiphellandrene, has not been determined experimentally.

Several studies have utilized homology modeling to gain structural insights into the active sites of STSs responsible for β-sesquiphellandrene biosynthesis. For instance, the homology model of a β-sesquiphellandrene synthase from Persicaria minor (PmSTS) was generated using the I-TASSER server. colby.edupeerj.com This modeling, guided by multiple sequence alignment with other plant STSs, provided insights into the catalytic active site and suggested that PmSTS binds to its substrate in a manner similar to other plant STSs. colby.edupeerj.com

Functional characterization of these enzymes has revealed that they convert farnesyl diphosphate (B83284) (FPP) into β-sesquiphellandrene as the major product. peerj.comnih.gov For example, ClTPS16 from turmeric was identified as a key enzyme in the biosynthesis of zingiberene (B123854) and β-sesquiphellandrene. nih.gov Similarly, PmSTS from Persicaria minor was shown to produce β-sesquiphellandrene (as the main product) and β-farnesene (as a minor product). peerj.com The study of these enzymes is crucial for understanding the biosynthesis of β-sesquiphellandrene and for potential metabolic engineering applications. ontosight.ai

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computer-based tool that predicts the biological activity spectrum of a chemical compound based on its structural formula. nih.govnih.gov The PASS algorithm works by comparing the structure of a new compound with the structures of well-known biologically active substances in its database. nih.gov The output is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). A higher Pa value suggests a higher likelihood that the compound exhibits that particular activity. youtube.com

The PASS online tool has been employed to predict the biological activities of β-sesquiphellandrene. nih.govphcogj.com These predictions have suggested a range of potential pharmacological effects. For example, one study reported that PASS analysis predicted β-sesquiphellandrene to have immunosuppressant properties. phcogj.com Another study utilizing PASS as part of a broader investigation into the components of Thymus vulgaris essential oil indicated that β-sesquiphellandrene, along with other compounds, could have multiple biological activities and target various enzymes. nih.gov

The predictions from PASS can provide valuable initial leads for further experimental validation and can help in understanding the potential therapeutic applications of a compound like β-sesquiphellandrene. researchgate.net For instance, the prediction of anti-inflammatory and immunosuppressant activities can guide researchers to conduct specific in vitro and in vivo assays to confirm these effects. phcogj.com

Table 3: Predicted Biological Activities of β-Sesquiphellandrene using PASS

| Predicted Activity | Probability to be Active (Pa) | Research Context | Reference |

|---|---|---|---|

| Immunosuppressant | > 0.7 (considered significant) | Study on bioactive compounds of ginger. | phcogj.com |

| Anti-inflammatory | Not specified | Study on bioactive compounds of ginger. | phcogj.com |

| Multiple biological activities | Not specified | Investigation of Thymus vulgaris essential oil. | nih.gov |

Future Directions and Emerging Research Avenues

Discovery and Characterization of Novel Beta-Sesquiphellandrene (B1252223) Synthase Variants

The biosynthesis of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). A key area of future research lies in the discovery and characterization of novel this compound synthase variants from a wide range of plant species and microorganisms. For instance, a this compound synthase has been identified in Persicaria minor (synonym Polygonum minus). plos.orgnih.govcolby.edunih.govresearchgate.netresearchgate.net This enzyme, when expressed in hosts like Lactococcus lactis or Arabidopsis thaliana, has been shown to produce this compound as its primary product. plos.orgnih.gov

Researchers are actively exploring the vast biodiversity of plants and fungi to identify new STSs with potentially enhanced catalytic efficiency, altered product specificity, or novel regulatory mechanisms. mdpi.comnih.gov For example, studies have characterized new sesquiterpene synthases from Malaysian herbal plants, revealing the potential for enzymes with different product profiles from the same plant. mdpi.com The characterization of these novel synthase variants will not only expand our understanding of terpene biosynthesis but also provide a valuable toolkit of enzymes for metabolic engineering applications. sysbio.sesysbio.seacs.org

Table 1: Characterized this compound Synthases and Related Sesquiterpene Synthases

| Enzyme Name | Organism of Origin | Major Product(s) | Minor Product(s) | Reference |

| This compound synthase (PmSTS) | Persicaria minor | This compound | Beta-farnesene (B105247) | colby.edunih.gov |

| α-Zingiberene synthase (VvPNaZin) | Vitis vinifera (grapevine) | α-Zingiberene | This compound, Beta-bisabolene | plos.org |

| AaADS T399L mutant | Artemisia annua | Amorpha-4,7(11)-diene, Amorpha-4,11-diene | This compound, Zingiberene (B123854) | researchgate.net |

| PmSTPS1 | Polygonum minus | β-farnesene, α-farnesene, farnesol (B120207) | mdpi.com | |

| PmSTPS2 | Polygonum minus | Nerolidol, β-farnesene, α-farnesene, farnesol | mdpi.com |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level